Cyclopropanecarboxamide, N-tetrahydrofurfuryl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

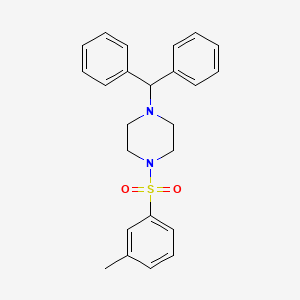

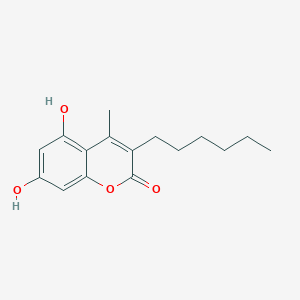

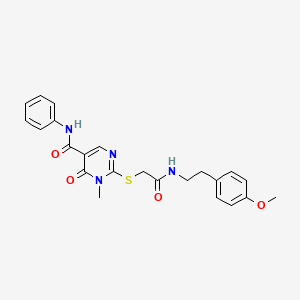

“Cyclopropanecarboxamide, N-tetrahydrofurfuryl-” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.2209 .

Molecular Structure Analysis

The molecular structure of “Cyclopropanecarboxamide, N-tetrahydrofurfuryl-” can be represented by the InChI string:InChI=1S/C9H15NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H,10,11) . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Diastereoselective Synthesis and Biological Activity

- Cyclopropane amino acids represent a class of compounds synthesized through diastereoselective methods. One study describes a high-yielding method for preparing cyclopropane amino acids, showcasing their potential in synthesizing biologically significant molecules, such as anti-Parkinson drugs and natural products like coronamic acid (Adams et al., 2003).

Versatility in Drug Development

- The cyclopropyl ring is increasingly used in drug development due to its unique structural and electronic properties. It enhances the potency and selectivity of drug candidates, demonstrating the cyclopropyl group's role in overcoming challenges in drug discovery (Talele, 2016).

Applications in Synthetic Organic Chemistry

- Cyclopropanes are utilized in complexity-building annulations, leading to the synthesis of structurally diverse tetrahydrofurans. These reactions highlight the utility of cyclopropane derivatives in creating complex heterocyclic structures, which are core components in many pharmaceuticals (Campbell et al., 2010).

Ring Opening Reactions

- The regioselective ring opening of cyclopropanecarboxylates using samarium(II) diiodide illustrates the potential of cyclopropane derivatives in synthesizing compounds with varied structural complexity. This method offers a pathway to obtain products like (2-substituted ethyl)malonates, useful in further synthetic applications (Yamashita et al., 1995).

[3 + 3]-Cycloaddition Reactions

- Donor-acceptor cyclopropanes react with nitrile imines generated in situ to afford tetrahydropyridazines, demonstrating the cyclopropane ring's versatility in constructing nitrogen-containing cycles. This method provides access to a variety of pyridazine derivatives, underscoring the cyclopropane unit's role in synthesizing complex nitrogenous compounds (Garve et al., 2016).

Safety and Hazards

The safety data sheet for cyclopropanecarboxamide indicates that it is harmful if swallowed and causes serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound . In case of ingestion or eye contact, medical help should be sought immediately .

properties

IUPAC Name |

N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRJJSNRJZLSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboxamide, N-tetrahydrofurfuryl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)

![3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704970.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)

![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)